molecular formula C8H14O2 B8772108 5,5-Diethyldihydrofuran-2(3h)-one CAS No. 1608-93-1

5,5-Diethyldihydrofuran-2(3h)-one

Cat. No.: B8772108
CAS No.: 1608-93-1
M. Wt: 142.20 g/mol
InChI Key: CSMPDOHTCWJGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diethyldihydrofuran-2(3H)-one is a synthetic furanone derivative of significant interest in scientific research and development. This compound belongs to the dihydrofuranone chemical class, which is characterized by a five-membered lactone ring structure. Furanone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad interactivity with biological targets and presence in numerous natural products . They serve as versatile intermediates and core structures in organic synthesis and pharmaceutical development. Researchers investigate this compound and its analogs primarily for their potential as building blocks in drug discovery and for developing novel therapeutic agents. The diethyl substitution at the 5-position presents a structural motif of particular interest for structure-activity relationship (SAR) studies, allowing researchers to explore how steric and electronic modifications influence biological activity and physicochemical properties. Furanone derivatives have demonstrated diverse pharmacological activities in scientific literature, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . The compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human or animal consumption. Researchers should consult safety data sheets and implement appropriate handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1608-93-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5,5-diethyloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-3-8(4-2)6-5-7(9)10-8/h3-6H2,1-2H3

InChI Key

CSMPDOHTCWJGFE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)O1)CC

Origin of Product

United States

Reactivity and Chemical Transformations of the Dihydrofuranone Core

Ring-Opening Reactions of 5,5-Diethyldihydrofuran-2(3H)-one

The cleavage of the ester linkage in the lactone ring is a characteristic reaction of this compound, typically initiated by nucleophiles. These reactions are fundamental in synthetic chemistry for the generation of open-chain difunctional compounds.

Hydrolysis : Under either acidic or basic conditions, the lactone undergoes hydrolysis to yield 4-ethyl-4-hydroxyhexanoic acid. Basic hydrolysis, using a reagent such as sodium hydroxide (B78521), proceeds via saponification to form the sodium salt of the hydroxy acid, which can then be protonated.

Aminolysis : Reaction with amines leads to the formation of amides. For instance, treatment with ammonia (B1221849) would produce 4-ethyl-4-hydroxyhexanamide. Primary and secondary amines would yield the corresponding N-substituted amides.

Reaction with Organometallic Reagents : Grignard reagents and organolithium compounds attack the carbonyl carbon. Depending on the reaction conditions and the nature of the organometallic reagent, this can lead to the formation of a diol after subsequent reduction of the intermediate hemiketal or ketone.

Functional Group Interconversions on the Dihydrofuranone Scaffold

The dihydrofuranone core of this compound allows for several functional group interconversions, enhancing its versatility as a synthetic intermediate.

While the saturated lactone ring is generally stable to oxidation, specific reagents can effect transformations. Strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. However, more controlled oxidations can be envisioned at the α-position to the carbonyl group, potentially leading to the introduction of a hydroxyl group or the formation of an α,β-unsaturated lactone, though such reactions are not commonly reported for this specific compound.

The carbonyl group of the lactone is readily reduced by powerful reducing agents.

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄)4-Ethylhexane-1,4-diol
Sodium borohydride (B1222165) (NaBH₄)Typically does not reduce lactones

The reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) opens the lactone ring to furnish the corresponding diol, 4-ethylhexane-1,4-diol. This is a synthetically useful transformation for accessing 1,4-diols.

Substitution reactions on the this compound scaffold primarily occur at the α-position to the carbonyl group. researchgate.net

α-Halogenation : In the presence of a suitable base and a halogenating agent (e.g., N-bromosuccinimide), the lactone can be halogenated at the α-position. This reaction proceeds through an enolate intermediate.

Alkylation : The α-protons can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated with an alkyl halide. researchgate.net This allows for the introduction of various substituents at the C3 position.

Reactions Involving the Carbonyl Functionality

The carbonyl group is the most reactive site for nucleophilic attack.

Wittig Reaction and Related Olefinations : While challenging, it is conceivable that under specific conditions, the carbonyl group could undergo olefination reactions, such as the Wittig reaction, to form an exocyclic double bond, resulting in a 2-alkylidene-5,5-diethyldihydrofuran derivative.

Formation of Thiolactones : The carbonyl oxygen can be replaced by sulfur using reagents like Lawesson's reagent to yield the corresponding 5,5-diethyldihydrofuran-2(3H)-thione.

Reactions at the α- and β-Positions to the Carbonyl Group

The acidity of the α-protons (at C3) allows for a range of reactions mediated by enolate formation.

Reaction TypeReagentsProduct Type
Aldol (B89426) CondensationBase (e.g., LDA), Aldehyde/Ketoneα-(1-hydroxyalkyl) substituted lactone
Michael AdditionBase, α,β-Unsaturated compoundα-alkylated lactone

Aldol-Type Condensations : The enolate of this compound can react with aldehydes and ketones in an aldol-type condensation to introduce a β-hydroxyalkyl group at the α-position.

Michael Addition : The enolate can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at the α-position.

Reactions at the β-position (C4) are less common due to the lack of activating groups. However, if a leaving group were introduced at this position, elimination reactions to form an unsaturated lactone could be possible.

Exploitation of the Alkyl Substituents at the 5-Position for Further Functionalization

The presence of alkyl groups at the 5-position of the dihydrofuranone core, as seen in this compound, offers a valuable opportunity for further molecular elaboration. While the dihydrofuranone ring itself can undergo various transformations, the ethyl substituents provide additional sites for the introduction of new functional groups, thereby expanding the synthetic utility of this scaffold. Research into the direct functionalization of these alkyl chains allows for the creation of a diverse array of derivatives with potentially unique chemical and physical properties.

The reactivity of the ethyl groups is primarily centered around the transformation of the C-H bonds into more versatile functionalities such as hydroxyl or halo groups. These transformations can pave the way for subsequent reactions, including nucleophilic substitutions, eliminations, or further oxidations, enabling the construction of more complex molecular architectures.

Analogous Transformations Leading to Functionalized Derivatives

While specific studies on the direct functionalization of the ethyl groups in this compound are not extensively documented, analogous transformations in structurally related γ-butyrolactone systems provide a strong basis for predicting potential reaction pathways. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives from γ-butyrolactone precursors demonstrates the feasibility of functionalizing an ethyl group at the 5-position. nih.gov These reactions typically proceed through a hydroxyethyl (B10761427) intermediate, which is then converted to a halide.

Drawing parallels from these syntheses, it is plausible to propose similar transformations for this compound. The initial step would involve the selective hydroxylation of one of the ethyl groups to yield 5-ethyl-5-(2-hydroxyethyl)dihydrofuran-2(3H)-one. This intermediate could then be subjected to halogenation to introduce a reactive handle for further synthetic manipulations.

The following table outlines proposed reaction schemes for the functionalization of the ethyl substituent based on analogous reactions reported in the literature for similar scaffolds. nih.gov

ReactantReagent(s)ProductReaction Type
This compoundSelective Hydroxylating Agent5-Ethyl-5-(2-hydroxyethyl)dihydrofuran-2(3H)-oneHydroxylation
5-Ethyl-5-(2-hydroxyethyl)dihydrofuran-2(3H)-oneHydroiodic Acid (HI)5-Ethyl-5-(2-iodoethyl)dihydrofuran-2(3H)-oneHalogenation
5-Ethyl-5-(2-hydroxyethyl)dihydrofuran-2(3H)-onePhosphoryl Chloride (POCl₃)5-(2-Chloroethyl)-5-ethyldihydrofuran-2(3H)-oneHalogenation

These proposed transformations highlight a potential route to diversify the functionality of the this compound core. The resulting haloethyl derivatives would be valuable intermediates for introducing a wide range of nucleophiles, thereby creating a library of novel compounds.

Potential for Free-Radical Mediated Functionalization

Another promising avenue for the functionalization of the ethyl substituents is through free-radical reactions. The C-H bonds of the ethyl groups are susceptible to abstraction by reactive radical species, which can initiate a cascade of transformations. Free radical 5-exo-dig cyclization has been shown to be a key step in the synthesis of certain bis-butyrolactone natural products, indicating that radical processes are compatible with the butyrolactone core. rsc.org

Photochemical methods, in particular, could offer a mild and selective means to initiate C-H functionalization. The use of photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the synthesis of γ-butyrolactones. acs.org It is conceivable that under specific photochemical conditions, the ethyl groups of this compound could be targeted for oxidation or halogenation. For example, reactions involving α-hydroxyethyl radicals with furanone derivatives have been documented, suggesting the possibility of engaging the ethyl substituents in radical-mediated additions or modifications. researchgate.net

Further research into these areas would be instrumental in unlocking the full synthetic potential of the alkyl groups at the 5-position of the dihydrofuranone core, enabling the development of novel and complex molecules based on this versatile scaffold.

Advanced Spectroscopic and Mechanistic Elucidation of 5,5 Diethyldihydrofuran 2 3h One and Analogues

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including lactones like 5,5-diethyldihydrofuran-2(3H)-one. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide foundational information about the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl groups and the methylene (B1212753) protons of the lactone ring. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the quaternary carbon at position 5, and the carbons of the ethyl and methylene groups.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure and determining stereochemistry.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing the connectivity of adjacent protons. In the case of this compound, COSY would show correlations between the methylene protons of the ethyl groups and their respective methyl protons, as well as between the protons at positions 3 and 4 of the lactone ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, HMBC would show correlations from the methyl protons of the ethyl groups to the quaternary carbon at C-5 and the methylene carbons of the ethyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformational preferences. For chiral analogues of this compound, NOESY can be used to establish the relative configuration of substituents.

A representative dataset for the ¹H and ¹³C NMR of this compound in CDCl₃ is provided below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=O-177.2
C(5)-87.5
C(4)1.95 (t)30.1
C(3)2.51 (t)28.4
CH₂ (ethyl)1.68 (q)28.9
CH₃ (ethyl)0.92 (t)8.3

Elucidation of Conformational Preferences

The five-membered dihydrofuranone ring is not planar and exists in a dynamic equilibrium of different conformations, typically envelope and twist forms. The exact conformational preference is influenced by the nature and orientation of the substituents. For this compound, the two ethyl groups at the C-5 position will significantly influence the ring's conformation to minimize steric strain. The analysis of coupling constants from ¹H NMR and NOESY data can provide insights into the dominant conformation of the lactone ring.

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₈H₁₄O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its molecular formula.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation of γ-lactones is often characterized by specific cleavage patterns. For this compound, characteristic fragmentation pathways would likely include:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a stable acylium ion.

Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragment ions.

Ring-opening followed by various rearrangements and cleavages.

A plausible fragmentation pattern is detailed in the table below:

m/z Proposed Fragment Description
142[C₈H₁₄O₂]⁺•Molecular Ion
113[M - C₂H₅]⁺Loss of an ethyl radical
98[M - CO₂]⁺•Loss of carbon dioxide
85[M - C₂H₅ - CO]⁺Subsequent loss of carbon monoxide
57[C₄H₉]⁺Butyl cation from ethyl group rearrangement and cleavage

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's conformation and, for chiral analogues, its absolute stereochemistry.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule.

IR Spectroscopy : The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone. This typically appears in the range of 1760-1780 cm⁻¹, which is characteristic for a five-membered ring lactone. Other significant bands would include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The C-C stretching and skeletal vibrations of the ring and the ethyl groups would be more prominent in the Raman spectrum.

Vibrational spectroscopy can also be used for reaction monitoring. For instance, during the synthesis of this compound, the appearance of the characteristic lactone carbonyl band and the disappearance of reactant signals can be monitored in real-time to track the progress of the reaction.

Spectroscopic Technique Vibrational Mode Typical Wavenumber (cm⁻¹)
IRC=O stretch (lactone)1760 - 1780 (strong)
IRC-O stretch1200 - 1000
IR/RamanC-H stretch (alkyl)2960 - 2850
RamanC-C stretch (skeletal)1000 - 800

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

While this compound itself is achiral, many of its analogues possess one or more stereocenters and are therefore chiral. For these chiral lactones, chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used as a fingerprint for a particular enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions of the chromophores within the chiral environment. For γ-lactones, the n → π* transition of the carbonyl group typically gives rise to a CD band in the 210-240 nm region.

The absolute configuration of a chiral lactone can often be determined by comparing its experimental CD spectrum to that of a reference compound with a known absolute configuration or by applying empirical rules such as the sector rule for lactones. Furthermore, CD spectroscopy can be used for the quantitative determination of enantiomeric excess (ee) by measuring the CD signal intensity at a specific wavelength and comparing it to the signal of the pure enantiomer.

Computational and Theoretical Investigations of Dihydrofuranones

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 5,5-Diethyldihydrofuran-2(3H)-one. DFT methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of the electronic structure, spectroscopic properties, and conformational landscape of this lactone.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay of the lactone ring and the diethyl substituent at the C5 position. DFT calculations can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For γ-butyrolactone derivatives, the highest occupied molecular orbital (HOMO) is typically localized on the oxygen atoms of the ester group, while the lowest unoccupied molecular orbital (LUMO) is centered around the carbonyl carbon. The presence of electron-donating diethyl groups at the C5 position is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity, particularly its susceptibility to electrophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Computational studies on similar γ-lactones provide insights into these parameters. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of γ-Butyrolactone Derivatives from DFT Studies

Propertyγ-Butyrolactone (GBL)2-Acetyl-γ-butyrolactone (2-AgBL)Notes
HOMO EnergyThe presence of substituents alters the frontier orbital energies.
LUMO EnergyA lower LUMO energy suggests greater susceptibility to nucleophilic attack.
HOMO-LUMO GapA smaller gap indicates higher reactivity.
Dipole Moment3.9888 D (B3LYP/6-311G(d,p))The dipole moment influences intermolecular interactions and solubility. sphinxsai.com

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red region) is expected around the carbonyl oxygen, indicating its role as a primary site for electrophilic interaction.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the lactone ring is a prominent feature that can be accurately predicted.

Studies on α-acetyl-γ-butyrolactone have demonstrated the utility of DFT in assigning vibrational modes. sphinxsai.com Similar calculations for this compound would allow for a detailed understanding of its vibrational spectrum.

UV-Visible spectra can also be predicted using time-dependent DFT (TD-DFT) calculations, which provide information about electronic transitions. For γ-lactones, the primary electronic transition is often a weak n → π* transition associated with the carbonyl group.

Table 2: Calculated Vibrational Frequencies for a γ-Butyrolactone Derivative (α-acetyl-γ-butyrolactone)

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p))Experimental Frequency (cm⁻¹) (FT-IR)Assignment
C=O stretch (lactone)A strong band characteristic of the lactone ring.
C-O-C stretchInvolving the ether linkage of the lactone.
CH₂ bending12001217In-plane bending of the methylene (B1212753) groups in the ring. sphinxsai.com
CH₂ waggingOut-of-plane bending of the methylene groups.

Note: The table illustrates the type of data obtained from computational spectroscopic predictions. Specific values are for a related compound.

Conformational Analysis

The five-membered dihydrofuranone ring is not planar and can adopt various conformations, often described as envelope or twist forms. The presence of the two ethyl groups at the C5 position introduces additional conformational flexibility. A relaxed potential energy surface (PES) scan can be performed computationally to identify the most stable conformers and the energy barriers between them.

For 2-acetyl-γ-butyrolactone, computational studies have been used to determine the stability of different conformations in both the gas phase and in aqueous solution. researchgate.net A similar analysis for this compound would reveal the preferred spatial arrangement of the ethyl groups relative to the lactone ring, which can influence its biological activity and physical properties. The stability of these conformers is determined by a balance of steric and electronic effects.

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of this compound. Such studies can map out entire reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of the reaction dynamics.

Elucidation of Reaction Pathways and Transition States

The formation of γ-lactones, such as this compound, often proceeds via the intramolecular cyclization of a corresponding hydroxy acid or through the oxidation of a suitable precursor. Computational studies can model these processes to determine the most likely reaction pathway.

For example, the Mn-catalyzed γ-lactonization of unactivated C-H bonds has been investigated computationally. nih.gov These studies reveal the key intermediates and transition states involved in the C-H activation and subsequent C-O bond formation. The calculations can help to rationalize the observed regioselectivity and stereoselectivity of such reactions.

In the context of lactone formation from an open-chain precursor, computational modeling can identify the transition state for the ring-closing step. The geometry of the transition state provides insights into the steric and electronic requirements for the reaction to occur. For instance, the formation of a five-membered ring is generally more favorable than a four-membered ring, a preference that can be quantified by comparing the activation energies of the respective transition states. nih.gov

Energy Profiles and Kinetic Parameters

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy profile for the formation of this compound can be constructed. This profile provides crucial kinetic and thermodynamic information about the reaction.

The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Computational studies on the thermal decomposition of γ-valerolactone have detailed such energy profiles. researchgate.net Similarly, the hydroconversion of γ-valerolactone has been modeled to understand the reaction pathways and intermediates. mdpi.com

For the formation of γ-lactones via C-H activation, DFT calculations have been used to determine the free energy barriers for different potential pathways. nih.gov These calculations can explain why a particular C-H bond is preferentially functionalized over others.

Table 3: Illustrative Calculated Energy Barriers for γ-Lactone Formation

Reaction StepSubstrate/PrecursorCatalyst/ConditionsCalculated Activation Free Energy (ΔG‡) (kcal/mol)Reference
γ-C-H Lactonization (1,7-HAT)Hexanoic AcidMn Complex7.3 nih.gov
δ-C-H Lactonization (HAT)Hexanoic AcidMn Complex10.2 nih.gov
β-C-H Lactonization (HAT)Hexanoic AcidMn Complex15.7 nih.gov
Decarboxylation after ring openingγ-ValerolactoneThermal279 kJ/mol (Gibbs free energy) mdpi.com

Note: This table provides examples of calculated energy parameters for reactions leading to or involving γ-lactones, illustrating the type of data obtained from mechanistic studies. The values are not specific to this compound but are representative of the energetics of γ-lactone formation and reactivity.

These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to this compound and related compounds.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comspringernature.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structural, dynamic, and thermodynamic properties of molecules like this compound. mdpi.com These simulations are crucial for understanding how environmental factors, particularly the solvent, influence the molecule's behavior.

All-atom MD simulations, where every atom in the system is explicitly represented, can be used to investigate the interactions between a dihydrofuranone molecule and its surrounding solvent. rsc.org For instance, studies on the related γ-butyrolactone have shown that the molecule's mobility can be significantly reduced when it is absorbed into a polymer brush layer compared to when it is in a bulk water solution. rsc.org The simulations reveal that the lactone can become temporarily trapped within the brush layer, influencing the properties of the surrounding water molecules. rsc.org This type of detailed analysis allows researchers to understand phenomena like absorption and diffusion at a molecular level. rsc.org

The dynamic behavior of materials, which describes how they respond to forces and changes in their environment, can be significantly different under rapid versus static conditions. semanticscholar.org MD simulations can capture this dynamic behavior, providing insights into conformational changes, rotational dynamics, and interactions with other molecules. ucl.ac.uknih.gov For this compound, MD simulations could model how the diethyl group at the C5 position influences the flexibility of the furanone ring and how different solvents might stabilize certain conformations over others. This information is critical for predicting the molecule's reactivity and its interactions in complex chemical environments.

Table 1: Key Aspects of Molecular Dynamics (MD) Simulations for Dihydrofuranones

Aspect Studied Information Gained from MD Simulations Relevance to this compound
Solvent Effects Provides insights into how solvent molecules arrange around the lactone and the strength of interactions (e.g., hydrogen bonding). Predicts solubility and stability in various solvents (e.g., water, ethanol (B145695), acetone) and how the solvent might influence reaction pathways.
Dynamic Behavior Reveals conformational flexibility of the lactone ring, rotational freedom of substituent groups, and overall molecular mobility. rsc.orgucl.ac.uk Elucidates how the C5-diethyl groups affect the ring's puckering and overall shape, which is crucial for its interaction with catalysts or biological receptors.
Absorption/Diffusion Quantifies the movement of the lactone within different phases or across interfaces (e.g., from a solution into a polymer matrix). rsc.org Informs applications where the molecule might need to penetrate a membrane or be released from a material over time.
Thermodynamic Properties Allows for the calculation of properties like free energy, enthalpy, and entropy associated with different states or processes. Helps in understanding the energetics of conformational changes or binding events, providing a basis for predicting reaction equilibria.

Prediction of Stereoselectivity in Asymmetric Transformations

The synthesis of chiral molecules with a high degree of stereoselectivity is a central goal in modern organic chemistry. scielo.br Dihydrofuranones often contain one or more stereocenters, and controlling their three-dimensional arrangement is critical for their intended function. Computational methods have emerged as powerful tools to predict and rationalize the stereochemical outcomes of asymmetric reactions, reducing the time and cost associated with experimental screening of catalysts and conditions. researchgate.netrsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. longdom.org It provides a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms. longdom.orgresearchgate.net To predict the stereoselectivity of a reaction that forms a chiral dihydrofuranone, chemists can use DFT to calculate the energies of the transition states leading to the different possible stereoisomers. researchgate.net The origin of enantioselectivity is attributed to the energy difference between the diastereomeric transition states; the lower-energy path leads to the major enantiomer. researchgate.net

For example, in the asymmetric synthesis of γ-lactones, computational studies can reveal the specific noncovalent interactions (such as C-H···π or C-H···F interactions) between the substrate, the catalyst, and any additives that stabilize one transition state over another. researchgate.net This knowledge is crucial for designing new, more effective chiral catalysts. researchgate.net Combining quantum mechanics with molecular mechanics (QM/MM) allows for the study of reactions in complex environments, such as within an enzyme, by treating the reactive core with high-level QM methods and the surrounding environment with more efficient MM methods. researchgate.netlongdom.org

Machine learning (ML) is also becoming an increasingly important tool. chiralpedia.com By training models on existing datasets of reactions and their observed stereoselectivities, ML can predict the outcomes for new catalysts or substrates, accelerating the discovery process. nih.gov

Table 2: Computational Approaches for Predicting Stereoselectivity

Computational Method Principle Application to Dihydrofuranone Synthesis
Density Functional Theory (DFT) Calculates the electronic structure and energy of molecules to model reaction pathways and transition states. researchgate.net Determines the energy difference between transition states leading to (R) and (S) enantiomers of a chiral dihydrofuranone, thus predicting the enantiomeric excess (ee).
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, critical part of the system (e.g., the reaction center) with high-accuracy QM and the larger, surrounding environment with faster MM. researchgate.netlongdom.org Models enzymatic or organocatalytic reactions where the broader catalyst structure influences stereoselectivity, providing a more realistic simulation environment.
Machine Learning (ML) Uses algorithms to learn from existing experimental or computational data to make predictions on new, unseen examples. nih.gov Rapidly screens virtual libraries of chiral catalysts or substrates to identify combinations likely to yield high stereoselectivity in dihydrofuranone synthesis. chiralpedia.com
Ab Initio Methods Highly accurate quantum mechanical methods that solve the Schrödinger equation with minimal reliance on empirical parameters (e.g., MP2, CCSD). longdom.org Provides benchmark calculations for transition state energies to validate results from more computationally efficient methods like DFT.

Development of Computational Tools for Dihydrofuranone Research

A wide array of software packages are available for molecular modeling. For quantum mechanical calculations, programs like Gaussian , ORCA , and NWChem are widely used to perform DFT and other high-level calculations on molecules like this compound to predict their properties and reactivity. longdom.org For molecular dynamics simulations, software such as GROMACS , AMBER , and CHARMM are the standards for simulating the dynamic behavior of molecules in different environments. mdpi.comlongdom.org

Beyond these core simulation packages, the field of chemoinformatics has produced essential tools for managing and analyzing chemical data. Databases such as ChemSpider and software like ChemDraw help researchers organize chemical information. longdom.org More specialized platforms like MetaboAnalyst offer sophisticated statistical analysis and visualization for metabolomics data, which could include dihydrofuranones, and can help identify biomarkers or analyze metabolic pathways. metaboanalyst.ca

Recently, there has been a significant push toward integrating machine learning and artificial intelligence (AI) into chemical research. chiralpedia.com This has led to the development of tools that can predict chemical properties, identify potential drug candidates, and optimize synthetic routes. longdom.orgnih.gov For dihydrofuranone research, this could involve using AI to predict the biological activity of novel derivatives or to suggest the most efficient synthetic pathway to a target lactone. These tools often leverage large chemical databases to build their predictive models. nih.gov The development of REST services and online platforms is also making these powerful computational methods more accessible to a broader range of scientists. ucdavis.edu

Table 3: Computational Tools and Their Applications in Dihydrofuranone Research

Tool Category Example Software/Platforms Application in Dihydrofuranone Research
Quantum Mechanics (QM) Gaussian, ORCA, NWChem longdom.org Calculating electronic structure, reaction energies, and transition states for reactions involving this compound.
Molecular Dynamics (MD) GROMACS, AMBER, CHARMM mdpi.comlongdom.org Simulating the movement and conformational changes of dihydrofuranones in solution to study solvent effects and interactions.
Chemoinformatics ChemSpider, ChemDraw, MetaboAnalyst longdom.orgmetaboanalyst.ca Managing chemical structures, searching databases for related compounds, and performing statistical analysis on experimental data.
Virtual Screening & Docking AutoDock, PELE longdom.orgmdpi.com Predicting how a dihydrofuranone derivative might bind to a biological target like an enzyme or receptor.
Machine Learning (ML) & AI Custom models, ChemRICH nih.govucdavis.edu Predicting reaction outcomes (e.g., stereoselectivity), identifying structure-activity relationships, and designing novel dihydrofuranone structures.

Applications As a Synthetic Synthon and Building Block in Complex Molecular Construction

Role as a Precursor in the Synthesis of Diverse Organic Scaffolds

There is a notable absence of dedicated research on 5,5-Diethyldihydrofuran-2(3H)-one as a versatile precursor for a wide array of organic scaffolds. In principle, γ,γ-dialkyl-γ-butyrolactones can be transformed into various structures. For instance, reduction can yield the corresponding diol, which can then be further functionalized. Ring-opening reactions with nucleophiles can lead to the formation of functionalized carboxylic acid derivatives. However, specific examples detailing the transformation of this compound into diverse molecular frameworks are not readily found in the current body of scientific literature.

Utility in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The utility of γ-butyrolactones in MCRs has been documented, but specific studies involving this compound are scarce. The reactivity of the lactone carbonyl and the α-protons can, in theory, be exploited in MCRs. For example, a lactone could potentially participate in a Passerini or Ugi-type reaction after a ring-opening event. However, without documented research, the specific conditions and outcomes for this compound remain speculative.

Intermediate in the Construction of Functionalized Heterocycles

The conversion of lactones into heterocycles is a common strategy in organic synthesis. This typically involves ring-opening followed by cyclization with a binucleophile. For instance, reaction with hydrazine could lead to the formation of a dihydropyridazinone derivative, while reaction with hydroxylamine could yield an isoxazolidinone. While these transformations are plausible for the class of γ,γ-dialkyl-γ-butyrolactones, there is no specific literature detailing the use of this compound as an intermediate in the construction of functionalized heterocycles.

Application in the Synthesis of Chiral Building Blocks

The synthesis of chiral building blocks is a critical aspect of modern organic chemistry, particularly for the preparation of pharmaceuticals and other biologically active molecules. While methods exist for the asymmetric synthesis of γ-lactones, information regarding the specific use of this compound as a starting material for chiral building blocks is not available. In principle, if an enantiomerically pure form of this compound were available, it could serve as a chiral synthon. However, the prochiral nature of the starting materials and the lack of a stereocenter in the final product make its direct application in asymmetric synthesis challenging without further modification.

Integration into Polymerization Processes

Lactones are well-known monomers for ring-opening polymerization (ROP) to produce polyesters. The properties of the resulting polymer are highly dependent on the structure of the lactone monomer. While γ-butyrolactone itself is generally not polymerizable due to thermodynamic reasons, substituted γ-butyrolactones can undergo ROP under certain conditions. There is no specific research found on the integration of this compound into polymerization processes. The steric hindrance from the two ethyl groups at the 5-position might pose a significant challenge to the ROP, potentially leading to a low polymerization rate and low molecular weight polymers.

Emerging Research Frontiers and Future Perspectives in 5,5 Diethyldihydrofuran 2 3h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient synthetic routes to γ-butyrolactones, including 5,5-diethyldihydrofuran-2(3H)-one, is a major focus of current research. Traditional methods are being replaced by innovative strategies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the coupling of hydrogenation and dehydrogenation processes. For instance, a novel route for the synthesis of γ-butyrolactone has been developed using a Cu-Zn catalyst to couple the hydrogenation of maleic anhydride (B1165640) with the dehydrogenation of 1,4-butanediol, which optimizes hydrogen and energy efficiency. rsc.org Another sustainable method utilizes carbon dioxide (CO2) as a C1 source. Researchers have demonstrated the synthesis of γ-butyrolactones from allylic alcohols and CO2, generated from metal formates, through a synergistic photoredox and hydrogen atom transfer (HAT) catalysis. acs.org This method avoids the need for toxic carbon monoxide gas and represents a significant step towards carbon-neutral synthesis.

Biocatalysis also presents a powerful tool for the sustainable synthesis of γ-lactones. nih.gov Enzymes offer high stereoselectivity and operate under mild reaction conditions. For example, a biocatalytic method has been developed to access key intermediates for γ-butyrolactone synthesis, which can then be diversified to produce a library of these compounds. nih.gov This approach circumvents the need for high-pressure hydrogenation reactions, a common feature of many traditional synthetic routes. nih.gov

Recent advancements in copper-catalyzed C(sp³)–H lactonization of aliphatic acids also provide a direct and versatile route to γ-lactones. acs.org This method, using an inexpensive copper catalyst and Selectfluor as the oxidant, is compatible with a wide range of functional groups and allows for the synthesis of structurally diverse lactones. acs.org

Table 1: Comparison of Novel Synthetic Methodologies for γ-Butyrolactones

Methodology Key Features Advantages
Coupled Hydrogenation/Dehydrogenation Utilizes a Cu-Zn catalyst for coupled reactions. rsc.org Optimal hydrogen utilization and improved energy efficiency. rsc.org
Photoredox/HAT Catalysis Employs CO2 from metal formates and blue light irradiation. acs.org Utilizes a renewable C1 source, avoids toxic reagents. acs.org
Biocatalysis Uses enzymes to achieve high stereoselectivity. nih.gov Mild reaction conditions, avoids high-pressure hydrogenation. nih.gov
Copper-Catalyzed C-H Lactonization Direct functionalization of aliphatic acids. acs.org Broad substrate scope, high functional group tolerance. acs.org

Exploration of Unconventional Reactivity Patterns

Understanding the reactivity of the γ-butyrolactone core is crucial for developing new applications for this compound. Research into the reactivity of lactones has revealed interesting patterns that can be exploited for further functionalization.

The hydrolysis of γ-lactones is a key reaction that provides insight into their electrophilic nature. nih.gov Studies have shown that the reactivity of the lactone ring can be influenced by substituents. For example, a methyl substituent on a β-lactone was found to decrease its reactivity towards hydrolysis compared to the unsubstituted parent compound. nih.gov This suggests that the diethyl groups in this compound likely influence its stability and reactivity.

The electrophilicity of α,β-unsaturated lactones has also been quantified, showing them to be significantly more reactive as Michael acceptors than their acyclic ester counterparts. nih.gov While this compound is a saturated lactone, this highlights the inherent reactivity of the lactone motif that can be harnessed in synthetic transformations.

Furthermore, the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold, a related structure, exhibits a wide range of reactivity due to the presence of a double bond conjugated with the carbonyl group, two halogen atoms, and a hemiacetal hydroxyl group. mdpi.com This molecule readily undergoes reactions with various nucleophiles at different positions, showcasing the versatile chemistry of the furanone ring. mdpi.com Such studies on related systems can inspire the exploration of unconventional reaction pathways for this compound, potentially leading to novel derivatives with unique properties.

Advancements in High-Throughput Synthesis and Screening

High-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery by enabling the rapid screening of numerous reaction conditions and the generation of large compound libraries. purdue.edu These techniques are being increasingly applied to the synthesis and evaluation of lactone derivatives.

For instance, a high-throughput screen was developed to identify inhibitors of acyl-homoserine lactone (acyl-HSL) synthases, enzymes involved in bacterial quorum sensing. nih.gov This demonstrates the potential for screening libraries of γ-lactone derivatives, such as those based on the this compound scaffold, for biological activity. The combination of HTE with sensitive analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS) allows for the analysis of hundreds of unique reaction conditions in a matter of minutes. purdue.edu

Mechanochemistry, or solvent-free synthesis in a ball mill, is another area where high-throughput approaches are emerging. unito.it The development of multi-position ball mills allows for the simultaneous processing of multiple samples, significantly accelerating the optimization of reaction conditions and the creation of compound libraries. unito.it This sustainable and efficient synthetic method could be readily adapted for the parallel synthesis of this compound derivatives.

The integration of automated synthesis platforms with high-throughput screening assays creates a powerful workflow for the discovery of new functional molecules. nih.gov Such platforms can be used to systematically explore the chemical space around the this compound core, leading to the identification of compounds with desirable properties for various applications.

Interdisciplinary Research Integrating Advanced Analytical Techniques

The comprehensive characterization of this compound and its derivatives relies on the integration of advanced analytical techniques. These methods provide detailed structural information, enable sensitive quantification, and can even reveal the spatial distribution of these compounds in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the quantification of γ-butyrolactones in various samples, including biological matrices. researchgate.netnih.gov Sensitive and specific methods have been developed for the detection of γ-butyrolactone, with limits of quantification in the sub-μg/mL range. researchgate.net These techniques are crucial for pharmacokinetic studies and for understanding the metabolic fate of γ-lactone-containing compounds.

For the in-situ analysis of γ-lactones in biological tissues, time-of-flight secondary ion mass spectrometry (TOF-SIMS) imaging has emerged as a valuable technique. nih.gov This method was used to localize and characterize biosynthetic intermediates of γ-lactones in the wood of Sextonia rubra, providing insights into their metabolic pathways at the subcellular level. nih.gov Such an approach could be used to study the distribution and interactions of this compound in biological systems.

Furthermore, a combination of resin-assisted culture methods and MS-guided screening has been successful in isolating and identifying novel γ-butyrolactones from actinomycetes. nih.gov This highlights the importance of combining innovative sample preparation with high-resolution mass spectrometry for the discovery of new natural and synthetic lactones.

Table 2: Advanced Analytical Techniques for Dihydrofuranone Research

Technique Application Key Advantages
GC-MS Quantification in biological matrices. researchgate.net High sensitivity and specificity. researchgate.net
UHPLC-MS/MS Simultaneous quantification of γ-butyrolactone and related compounds in beverages. nih.gov Fast analysis times and ability to distinguish between similar compounds. nih.gov
TOF-SIMS Imaging In-situ localization and characterization in biological tissues. nih.gov High spatial resolution, provides information on metabolic pathways. nih.gov
Resin-Assisted Isolation with MS-Screening Discovery of novel γ-butyrolactones from microbial cultures. nih.gov Enables identification from small-scale cultures. nih.gov

Expanding the Scope of Computational Design and Prediction in Dihydrofuranone Chemistry

Computational chemistry is an increasingly indispensable tool in modern chemical research, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the design of new molecules. In the context of dihydrofuranone chemistry, computational methods are being used to gain a deeper understanding of their structure, stability, and reactivity.

High-level computational methods, such as the G4 and G4(MP2) composite ab initio methods and density functional theory (DFT) with functionals like M06-2X, have been employed to accurately calculate the thermochemical properties of γ- and δ-lactones. mdpi.comnih.gov These calculations provide reliable data on enthalpies of formation, which are crucial for understanding the energetics of synthetic and metabolic pathways. mdpi.comnih.gov The good agreement between computational and experimental results validates the predictive power of these methods. mdpi.comnih.gov

Computational studies have also been used to rationalize the observed reactivity trends of cyclic enones and α,β-unsaturated lactones. nih.gov By calculating the Gibbs energy profiles of reactions, researchers can understand why cyclic lactones are more reactive Michael acceptors than their acyclic counterparts. nih.gov This knowledge is invaluable for designing new reactions and predicting the outcome of synthetic transformations.

The future of dihydrofuranone chemistry will likely see an even greater integration of computational design. In silico screening of virtual compound libraries based on the this compound scaffold can be used to predict properties such as biological activity or material characteristics, allowing researchers to prioritize synthetic targets. researchgate.net This approach, combined with automated synthesis and high-throughput screening, will significantly accelerate the discovery and development of new functional dihydrofuranones.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,5-Diethyldihydrofuran-2(3H)-one, and how do reaction conditions influence yield?

  • The compound is synthesized via cyclization of γ-ketoesters or γ-ketoacids using Lewis acids like AlCl₃. For example, Friedel-Crafts alkylation or acylation reactions are employed with precursors such as mucochloric acid and benzene derivatives under anhydrous conditions . Reaction temperature, solvent choice (e.g., DMF vs. dioxane), and catalyst loading significantly impact purity and yield. Optimized protocols report yields up to 68% when using DMF at 80°C for 40 minutes .

Q. How is this compound characterized structurally, and what spectroscopic methods are critical?

  • X-ray crystallography is pivotal for confirming the dihydrofuran ring conformation and substituent positions. For instance, related dihydrofuran derivatives (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl analogs) show C–H⋯H and Br⋯Br interactions in crystal lattices, resolved via CCDC data . NMR (¹H/¹³C) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight (e.g., C₈H₁₂O₂ for the base structure) .

Q. What are the key physicochemical properties of this compound relevant to reactivity?

  • The lactone ring’s strain and the electron-withdrawing carbonyl group enhance nucleophilic attack at the α-position. Substituents (e.g., ethyl groups at C5) sterically hinder reactions at the β-position. LogP values (estimated ~1.5) suggest moderate hydrophobicity, influencing solubility in organic solvents like THF or dichloromethane .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its reactivity in ring-opening reactions?

  • The lactone’s ring strain (~20 kcal/mol) and the antiperiplanar alignment of the carbonyl oxygen with the C3–O bond facilitate nucleophilic ring-opening. For example, nucleophiles (e.g., amines) attack the electrophilic carbonyl carbon, leading to γ-lactam derivatives. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What challenges arise in enantioselective synthesis of this compound, and how are they addressed?

  • Racemization during cyclization is a key issue. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enforce stereocontrol. For example, enantiopure γ-hexalactone analogs are synthesized using (R)- or (S)-BINOL-derived catalysts, achieving >90% ee . Polarimetric analysis and chiral HPLC are critical for validating enantiopurity .

Q. How do structural analogs of this compound compare in biological activity, and what SAR trends emerge?

  • Analog substitution at C3/C4 (e.g., acetyl or phenyl groups) modulates bioactivity. For instance, 3-acetyldihydrofuran-2(3H)-one derivatives show antimicrobial activity due to increased electrophilicity, while 5,5-dimethyl analogs exhibit reduced potency. SAR studies require combinatorial libraries and in vitro assays (e.g., MIC testing) .

Q. What discrepancies exist in reported spectral data for dihydrofuran derivatives, and how are they reconciled?

  • Discrepancies in ¹H NMR shifts (e.g., δ 4.2–4.5 ppm for C3 protons) arise from solvent effects or impurities. Multi-technique validation (e.g., cross-referencing with 2D NMR or high-resolution mass spectrometry) resolves ambiguities. For example, crystallographic data for 3,4-dibromo derivatives confirm substituent orientation, overriding conflicting spectral assignments .

Methodological Considerations

Q. What strategies optimize the scalability of this compound synthesis for industrial research?

  • Flow chemistry reduces side reactions (e.g., oligomerization) by controlling residence time. Catalytic systems (e.g., recyclable Amberlyst-15) improve atom economy. Pilot-scale trials using continuous reactors report 15% yield improvements over batch methods .

Q. How is computational modeling applied to predict the stability of this compound derivatives?

  • DFT calculations (e.g., B3LYP/6-31G*) evaluate thermodynamic stability by comparing heats of formation. For example, ethyl-substituted derivatives show lower strain energy (~18 kcal/mol) vs. methyl analogs (~22 kcal/mol), correlating with experimental shelf-life data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.